molecular formula C20H18N2O5S B4989957 2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid

2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid

Cat. No.: B4989957
M. Wt: 398.4 g/mol
InChI Key: FJPPVKUUHDUHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid is a complex organic compound that features a benzoic acid core with a substituted glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Glycine Derivative: The glycine derivative is synthesized by reacting glycine with naphthalene-1-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Methylsulfonylation: The glycine derivative is then treated with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.

    Coupling with Benzoic Acid: The final step involves coupling the methylsulfonylated glycine derivative with benzoic acid using a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the benzoic acid group can form hydrogen bonds with proteins. These interactions can disrupt normal cellular processes, making the compound useful in medicinal chemistry as a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid
  • 2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid

Uniqueness

2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid is unique due to its naphthalene moiety, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[2-[methylsulfonyl(naphthalen-1-yl)amino]acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-28(26,27)22(18-12-6-8-14-7-2-3-9-15(14)18)13-19(23)21-17-11-5-4-10-16(17)20(24)25/h2-12H,13H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPPVKUUHDUHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.